

biodiversity and relict species in the Hoggar massif

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An In-depth Technical Guide to the Biodiversity and Relict Species of the **Hoggar** Massif

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unique biodiversity of the **Hoggar** massif in southern Algeria, with a particular focus on its relict species. The **Hoggar** massif, a mountainous region in the heart of the Sahara desert, serves as a crucial refuge for a variety of flora and fauna, some of which are remnants of ancient, more humid periods. This document synthesizes available data on the region's biodiversity, outlines relevant experimental protocols for its study, and visualizes key ecological and experimental concepts.

Introduction to the Hoggar Massif's Biodiversity

The **Hoggar** Mountains, a vast mountainous region in the Algerian Sahara, rise to an average elevation of over 900 meters, with the highest peak, Mount Tahat, reaching 2,908 meters.^[1] This elevated and rugged terrain creates a more temperate climate compared to the surrounding desert, with rare and sporadic rainfall, allowing for the persistence of a unique assemblage of life.^[1] The massif is a significant center for biodiversity, hosting numerous relict species that are isolated from their main populations or are the last survivors of their kind.^[1]

The Ahaggar National Park, covering approximately 450,000 square kilometers, was established to protect this unique natural and cultural heritage.^[2] The area is characterized by volcanic rock formations and is home to the Tuareg people.^[2]

Relict and Endemic Flora

The flora of the **Hoggar** massif includes a mix of Mediterranean, Saharan, and Sahelian species, with several notable relict and endemic plants. These species are often restricted to "gueltas" (rock pools) and wadis where water is more readily available.

Key Relict and Endemic Plant Species:

- *Myrtus nivellei* (Saharan Myrtle): An endemic and relict shrub, this species is of significant conservation concern. It is found in the **Hoggar**, Tassili n'Ajjer, and Tassili n'Immidir mountain ranges.^[3] Genetic studies have been conducted to understand its population structure and diversity.
- *Olea europaea* subsp. *laperrinei* (Laperrine's Olive): A wild olive tree subspecies that is a Tertiary relict, found in the high mountains of the Sahara.
- *Cupressus dupreziana* (Saharan Cypress): A critically endangered cypress tree, with a wild population of only a few hundred individuals, primarily in the Tassili n'Ajjer but also historically present in the **Hoggar**.
- *Vachellia tortilis* and *Vachellia seyal* (Acacias): These trees are scattered throughout the region, providing important habitat and resources for fauna.^[1]
- *Tamarix aphylla* (Athel Tamarisk): A salt-tolerant tree found in wadis.^[1]

Quantitative Data: Genetic Diversity of *Myrtus nivellei*

A study on the genetic diversity of *Myrtus nivellei* provides valuable quantitative data on the genetic health of this relict species in the **Hoggar** massif compared to other Saharan mountain ranges.

Mountain Range	Number of Samples (n)	Allelic Richness (AR)	Private Allelic Richness (PAR)	Observed Heterozygosity (Ho)	Shannon's Information Index (I)
Hoggar	-	2.38	0.43	0.312	0.617
Tassili n'Immidir	-	3.49	1.65	0.241 (average)	-
Tassili n'Ajjer	-	4.19	2.33	0.241 (average)	0.832

Data adapted from a study on the genetic diversity of *Myrtus nivellei*. The number of samples for each mountain range was not explicitly provided in the available search results.[\[3\]](#)

Relict and Endemic Fauna

The fauna of the **Hoggar** massif is equally remarkable, with several relict and endangered species adapted to the arid mountain environment.

Key Relict and Endemic Animal Species:

- Northwest African Cheetah (*Acinonyx jubatus hecki*): A critically endangered cheetah subspecies. Its presence in the **Hoggar** has been confirmed through camera traps and scat analysis.[\[1\]](#)[\[2\]](#)
- Barbary Sheep (*Ammotragus lervia*): A species of wild sheep adapted to mountainous terrain. Healthy populations are thought to exist within the protected areas of the **Hoggar**.[\[4\]](#)
[\[5\]](#)
- Dorcas Gazelle (*Gazella dorcas*): A small and common gazelle of the Sahara, also found in the **Hoggar**.[\[1\]](#)
- Relict Crocodiles: Populations of the West African crocodile (*Crocodylus suchus*) persisted in the **Hoggar** Mountains until the early 20th century.[\[1\]](#)

- Relict Fish: Small water bodies (gueltas) in the Sahara, including those in the **Hoggar**, are known to harbor relict populations of African fish species, such as Barbus and Tilapia.[6]

Quantitative Data: Carnivore Surveys

Surveys for the elusive Northwest African cheetah provide some quantitative insights into their presence and the methods used to study them.

Survey Method	Location/Area	Findings
Camera Trapping	Ahaggar National Park (2,800 km ²)	4 different cheetah individuals identified.[2]
Scat Analysis	Ahaggar Mountains	Presence of cheetah confirmed.[1]

Note: Comprehensive population density estimates for the cheetah and other large mammals in the **Hoggar** massif are not readily available in the public domain.

Estimates for Barbary sheep populations in large protected areas like the Ahaggar National Park suggest they may number in the "several thousand," though specific census data is not provided.[4] The global wild population is estimated to be between 5,000 and 10,000 individuals.[5]

Experimental Protocols

This section outlines generalized experimental protocols relevant to the study of the **Hoggar's** biodiversity, based on methodologies cited in related research.

DNA Extraction from Arid-Adapted Plants (Modified CTAB Protocol)

Extracting high-quality DNA from desert plants is often challenging due to high concentrations of secondary metabolites and polysaccharides. A modified Cetyltrimethylammonium Bromide (CTAB) protocol is commonly used.

Objective: To isolate high-quality genomic DNA from plant tissues rich in secondary metabolites.

Materials:

- Plant leaf tissue (fresh or silica-dried)
- Liquid nitrogen
- Mortar and pestle
- CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP, 0.2% β -mercaptoethanol - added just before use)
- Chloroform:isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- RNase A

Procedure:

- Tissue Grinding: Grind 100-200 mg of plant tissue to a fine powder in a mortar with liquid nitrogen.
- Lysis: Transfer the powder to a 2 ml microcentrifuge tube and add 1 ml of pre-warmed (65°C) CTAB buffer. Vortex thoroughly and incubate at 65°C for 60 minutes with occasional mixing.
- Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, mix by inversion for 10 minutes. Centrifuge at 13,000 rpm for 10 minutes.
- DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of ice-cold isopropanol and mix gently. Incubate at -20°C for at least 30 minutes.

- Pelleting DNA: Centrifuge at 13,000 rpm for 15 minutes to pellet the DNA. Discard the supernatant.
- Washing: Wash the DNA pellet twice with 1 ml of ice-cold 70% ethanol, centrifuging for 5 minutes each time.
- Drying: Air-dry the pellet for 15-30 minutes. Do not over-dry.
- Resuspension: Resuspend the DNA in 50-100 µl of TE buffer. Add RNase A to a final concentration of 10 µg/ml and incubate at 37°C for 30 minutes to remove RNA.
- Storage: Store the DNA at -20°C.

Amplified Fragment Length Polymorphism (AFLP) Analysis

AFLP is a PCR-based method for detecting polymorphisms in DNA. It is particularly useful for species with no prior genomic information.

Objective: To generate a genetic fingerprint of an organism to assess genetic diversity and population structure.

General Procedure:

- DNA Digestion and Ligation: Genomic DNA is digested with two restriction enzymes (e.g., EcoRI and MseI). Double-stranded adaptors are then ligated to the ends of the restriction fragments.
- Pre-selective Amplification: A subset of the restriction fragments are amplified by PCR using primers that are complementary to the adaptor and restriction site sequences, with one or more selective nucleotides at the 3' end.
- Selective Amplification: A second round of PCR is performed on the products of the pre-selective amplification, using primers with additional selective nucleotides. One of the primers is typically fluorescently labeled.

- **Fragment Analysis:** The amplified fragments are separated by size using capillary electrophoresis on a DNA sequencer.
- **Data Analysis:** The presence or absence of fragments is scored to create a binary matrix, which is then used for population genetic analyses.

Microsatellite (SSR) Genotyping

Microsatellites, or Simple Sequence Repeats (SSRs), are short, tandemly repeated DNA sequences that are highly polymorphic.

Objective: To genotype individuals at specific microsatellite loci to study genetic diversity, parentage, and population structure.

General Procedure:

- **Primer Design:** Primers are designed to flank the microsatellite repeat region. One primer of each pair is fluorescently labeled.
- **PCR Amplification:** PCR is performed using the designed primers and genomic DNA as a template. The annealing temperature and cycling conditions are optimized for each primer pair.
- **Fragment Analysis:** The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
- **Allele Scoring:** The size of the amplified fragments (alleles) is determined by comparison to a size standard.
- **Data Analysis:** The resulting genotypes are used in various population genetics software packages.

Note: The specific primer sequences and optimized PCR conditions for the *Myrtus nivellei* study were not detailed in the available search results.

Non-invasive Survey of Elusive Carnivores

4.4.1. Camera Trapping

Objective: To detect the presence, estimate relative abundance, and study the behavior of elusive carnivores.

Methodology:

- **Survey Design:** Establish a grid of camera trap locations within the study area. The spacing of the cameras should be based on the home range size of the target species. For wide-ranging species like the cheetah, a large survey area is required.[\[7\]](#)
- **Camera Placement:** Place cameras at locations likely to be frequented by the target species, such as trails, water sources, and prominent landscape features that may be used for scent marking.[\[8\]](#)
- **Camera Settings:** Set cameras to take a burst of photos or a short video when triggered by motion and heat. Ensure the date and time stamp is activated.
- **Data Collection:** Deploy cameras for a set period (e.g., 30-60 days). Regularly check cameras to replace batteries and memory cards.
- **Data Analysis:** Identify individuals based on unique spot patterns (for species like the cheetah). Use capture-recapture models to estimate population density. Analyze the time stamps of photos to determine activity patterns.

4.4.2. Scat Analysis for Diet Determination

Objective: To determine the diet of carnivores through the identification of prey remains in their feces.

Methodology:

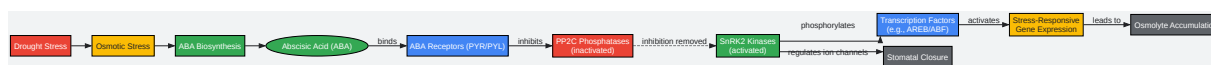
- **Sample Collection:** Systematically search for and collect carnivore scats along transects or at known marking sites. Store scats in labeled bags with a desiccant.
- **Scat Preparation:** In the lab, dry the scats to a constant weight. Gently wash the scats through a series of sieves of decreasing mesh size to separate indigestible prey remains (hair, bones, teeth, feathers).

- Prey Identification:
 - Hair Analysis: Identify prey species by examining the microscopic characteristics of hair (cuticular scale patterns, medullary structure) and comparing them to a reference collection.
 - Bone and Teeth Analysis: Identify prey species by comparing bones and teeth to a reference collection from known species.
- Quantitative Analysis: Express diet composition as:
 - Frequency of Occurrence: The percentage of scats in which a particular prey species is found.
 - Relative Biomass: Use correction factors to estimate the biomass of each prey species consumed based on the weight of their remains in the scat.[9]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the study of relict species in the **Hoggar** massif.

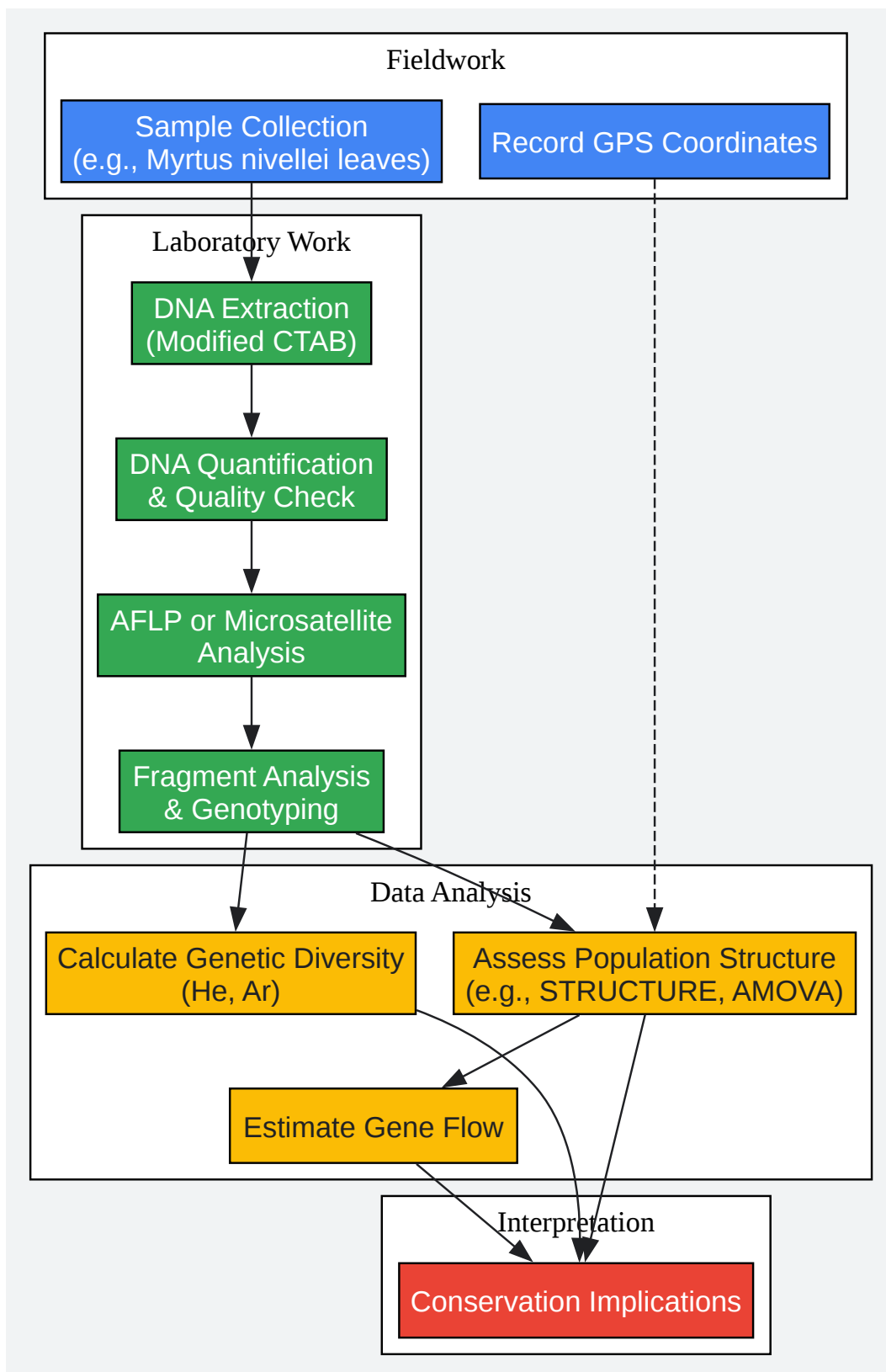
Signaling Pathway for Drought Stress Response in Plants



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Caption: Generalized ABA-dependent signaling pathway for drought stress response in plants.

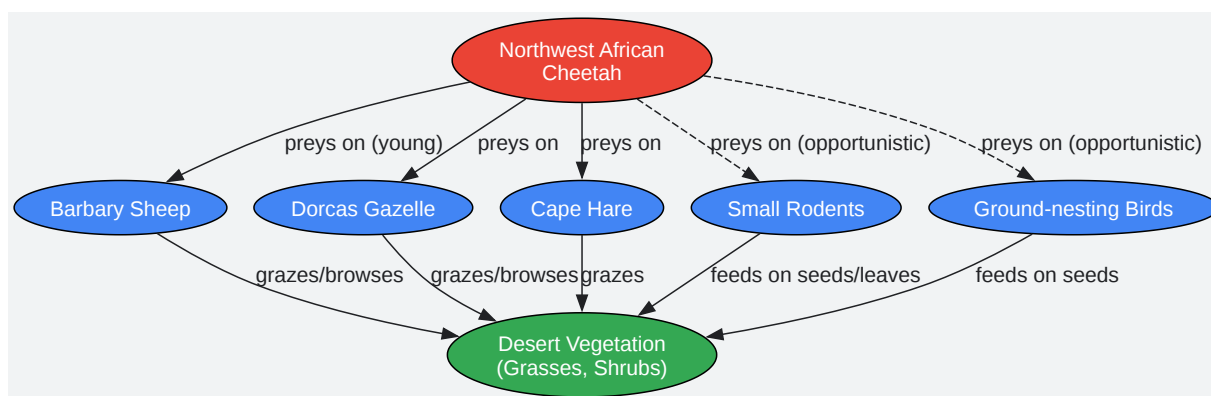
Experimental Workflow for Population Genetic Analysis



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Caption: Experimental workflow for a population genetics study of a relict plant species.

Logical Relationship: Predator-Prey Interactions in the Hoggar Massif



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Caption: Simplified predator-prey interactions involving the cheetah in the **Hoggar** massif.

Conclusion and Future Directions

The **Hoggar** massif represents a critical sanctuary for Saharan biodiversity, harboring a unique assemblage of relict and endemic species. Understanding the genetic diversity, ecological interactions, and physiological adaptations of these species is paramount for their conservation, especially in the face of climate change. For professionals in drug development, the unique secondary metabolites produced by arid-adapted plants in this region may offer a promising frontier for the discovery of novel bioactive compounds.

Future research should focus on:

- Comprehensive Biodiversity Surveys: Systematic and quantitative surveys of flora and fauna are needed to establish baseline data on population sizes and distributions.

- Detailed Genetic Studies: Expanding genetic analyses to more relict species will provide a clearer picture of their evolutionary history and conservation status.
- Ecological Modeling: Developing predictive models of species distributions and ecological interactions will aid in conservation planning.
- Bioprospecting: Investigating the chemical ecology of endemic plants could lead to the discovery of novel pharmaceuticals.

This guide provides a foundational overview for researchers and professionals interested in the remarkable biodiversity of the **Hoggar** massif. Further targeted research is essential to unlock the full scientific and medicinal potential of this unique Saharan ecosystem.

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